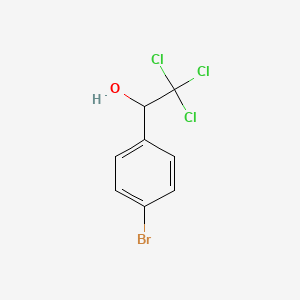![molecular formula C20H32N2O2 B1617981 2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide CAS No. 42973-07-9](/img/structure/B1617981.png)
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexyl group attached to a phenoxy moiety, which is further linked to an acetamide group containing a diethylaminoethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide typically involves the following steps:
Formation of 4-cyclohexylphenol: This can be achieved through the hydrogenation of 4-phenylphenol in the presence of a suitable catalyst.
Etherification: The 4-cyclohexylphenol is then reacted with 2-chloroethyl acetate to form 2-(4-cyclohexylphenoxy)ethyl acetate.
Amidation: The final step involves the reaction of 2-(4-cyclohexylphenoxy)ethyl acetate with diethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(4-cyclohexylphenoxy)ethylamine hydrochloride
- 2-(4-cyclohexylphenoxy)ethanol
Uniqueness
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
特性
CAS番号 |
42973-07-9 |
|---|---|
分子式 |
C20H32N2O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-22(4-2)15-14-21-20(23)16-24-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h10-13,17H,3-9,14-16H2,1-2H3,(H,21,23) |
InChIキー |
MFLHBPGLWSOMTJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)C2CCCCC2 |
正規SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)C2CCCCC2 |
Key on ui other cas no. |
42973-07-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)


![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol](/img/structure/B1617919.png)

